![molecular formula C15H13N3O4S B3298226 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896684-71-2](/img/structure/B3298226.png)
6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide
Übersicht
Beschreibung
6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as Glibenclamide, is a sulfonylurea medication that is used to treat type 2 diabetes mellitus. The drug works by stimulating the release of insulin from the pancreas and increasing the sensitivity of tissues to insulin. In addition to its clinical applications, Glibenclamide is also widely used in scientific research due to its ability to modulate ion channels and transporters in various cell types.
Wirkmechanismus
6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee works by binding to the sulfonylurea receptor (SUR) subunit of KATP channels, which leads to the closure of the channel pore and subsequent depolarization of the cell membrane. This depolarization triggers the opening of voltage-gated calcium channels, which leads to an influx of calcium ions and the subsequent release of insulin from pancreatic beta cells. 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee has also been shown to inhibit the activity of the ATP-sensitive potassium channel in neuronal cells, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee has been shown to have a number of biochemical and physiological effects. In addition to its ability to stimulate insulin secretion, the drug has also been shown to increase glucose uptake in skeletal muscle and adipose tissue. 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee has also been shown to inhibit the activity of the ATP-sensitive potassium channel in smooth muscle cells, leading to vasodilation and decreased blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee in lab experiments is its ability to modulate ion channels and transporters in a variety of cell types. The drug is also relatively easy to obtain and has a well-established safety profile. However, one limitation of using 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee in lab experiments is its potential for off-target effects, particularly at high concentrations. Additionally, the drug has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee. One area of interest is the role of the drug in the regulation of neuronal excitability, particularly in the context of neurological disorders such as epilepsy. 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee has also been shown to have anti-inflammatory effects, and further research is needed to investigate its potential as a therapeutic agent in inflammatory diseases. Additionally, there is growing interest in the use of 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee as a tool for investigating the role of ion channels and transporters in various cellular processes, particularly in the context of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee has been extensively used in scientific research to investigate the role of ion channels and transporters in various cellular processes. The drug is particularly useful in the study of ATP-sensitive potassium channels (KATP channels), which are involved in the regulation of insulin secretion and neuronal excitability. 6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxidee has also been shown to modulate other ion channels, including calcium channels and chloride channels, and has been used to investigate their role in various physiological processes.
Eigenschaften
IUPAC Name |
6-methyl-4-[(4-nitrophenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-11-2-7-15-14(8-11)17(10-16-23(15,21)22)9-12-3-5-13(6-4-12)18(19)20/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPCZVGODDRPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319872 | |
Record name | 6-methyl-4-[(4-nitrophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-methyl-4-(4-nitrobenzyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide | |
CAS RN |
896684-71-2 | |
Record name | 6-methyl-4-[(4-nitrophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.